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BAY-678 target profile serine proteases
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Cat. No.: S005358

Target Profile and Mechanism of Action

BAY-678 specifically inhibits Human Neutrophil Elastase (HNE), which is also known as ELANE,
neutrophil elastase, or ELA2 [1]. HNE is a serine protease from the chymotrypsin-like family stored in
azurophil granules of neutrophils [2]. It plays a pivotal role in innate immunity by degrading foreign proteins
and host matrix components like elastin and collagen [2]. Uncontrolled HNE activity due to an imbalance
with its natural inhibitors (SERPINS) is implicated in tissue damage in diseases such as COPD, acute lung

injury (ALI), and bronchiectasis [2].

BAY-678 acts as a potent and selective reversible inhibitor that works by binding to the active site of HNE
in a unique, locked bioactive conformation. This binding involves induced-fit interactions with the S2 and S1

pockets of the enzyme, leading to highly potent inhibition [2].

Quantitative Biochemical and Pharmacological Data

The table below summarizes the key quantitative data for BAY-678:

Parameter Value Details | Assay System

HNE Potency (ICso) 20 nM Biochemical assay using fluorogenic peptide substrate
MeOSuc-AAPV-AMC [3] [4] [5].
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Parameter Value
HNE Potency (Ki) 15 nM
Selectivity > 2,000-fold
Off-Target Profile Clean

Species Specificity Strong for human

HNE
In Vivo Oral bioavailability,
Pharmacokinetics ti/2 = 1.3 h (rat)

Details /| Assay System
Biochemical Neutrophil Elastase Assay [3] [1].

Tested against a panel of 21 other serine proteases; no
inhibition observed up to 30 uM [3] [4] [5].

Radioligand binding assays with 64
receptors/transportors at 10 uM; clean in-house kinase
panel; closest hit was HTR3 (pK; = 5.55) [1].

Much weaker against mouse/rat NE (K; = 700/600 nM)
[5] [1].

Demonstrated efficacy in rodent models of acute lung
injury [3] [4] [1].

Experimental Protocols for Key Assays

Biochemical Inhibition Assay

The primary biochemical assay for determining ICso values uses a fluorogenic substrate [2].

¢ Enzyme: Isolated human neutrophil elastase.
e Substrate: MeOSuc-AAPV-AMC, a peptide substrate conjugated to the fluorophore 7-amino-4-
methylcoumarin (AMC). Upon cleavage by HNE, the released AMC produces a fluorescent signal that

can be quantified [2].

¢ Procedure: The enzyme activity is measured in the presence and absence of various concentrations
of BAY-678. The reduction in fluorescence signal compared to the control (no inhibitor) is used to
calculate the percentage inhibition and the ICso value [2].

Selectivity Profiling Assay

The high selectivity of BAY-678 was confirmed through two main approaches:

© 2026 Smolecule. All rights reserved.

2/5 Tech Support


https://www.apexbt.com/bay-678.html
https://www.chemicalprobes.org/bay-678
https://www.apexbt.com/bay-678.html
https://www.tocris.com/products/bay-678_5706
https://www.medchemexpress.com/BAY-678.html?srsltid=AfmBOorz8r6iBMjV7RNbOLiyW5zDAl_j2Q31qsvHSvzPrWKaus-5XB24
https://www.chemicalprobes.org/bay-678
https://www.medchemexpress.com/BAY-678.html?srsltid=AfmBOorz8r6iBMjV7RNbOLiyW5zDAl_j2Q31qsvHSvzPrWKaus-5XB24
https://www.chemicalprobes.org/bay-678
https://www.apexbt.com/bay-678.html
https://www.tocris.com/products/bay-678_5706
https://www.chemicalprobes.org/bay-678
https://pmc.ncbi.nlm.nih.gov/articles/PMC4515084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4515084/
https://www.smolecule.com/products/s005358?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4515084/
https://www.smolecule.com/products/s005358?utm_src=pdf-body
https://www.smolecule.com/products/s005358?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

e Serine Protease Panel: The inhibitor was tested against a panel of 21 related serine proteases (e.g.,
other enzymes from the chymotrypsin family) at a high concentration of 30 uM. No significant
inhibition was observed for any other protease, confirming >2000-fold selectivity for HNE [3] [2].

¢ Broad Off-Target Screening: Profiling against 64 other receptors and transporters at 10 uM showed
a clean profile, with no significant off-target binding [1].

Mechanism of Action and Binding

The high potency of BAY-678 is achieved by "freezing" its bioactive conformation. A strategically
positioned methyl sulfone group on the molecule locks it into the precise 3D shape required for optimal
binding to HNE's active site [2]. This binding causes an induced-fit adjustment in the enzyme, allowing the

inhibitor to form tight interactions within the S2 and S1 substrate pockets [2].
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BAY-678 mechanism of HNE inhibition

Therapeutic Application and Research Use

BAY-678 was developed as a chemical probe to study HNE biology and is a candidate for treating
pulmonary diseases [2] [1]. It has shown significant efficacy in preclinical rodent models of acute lung injury

(ALI), demonstrating anti-inflammatory and tissue-protective effects [5].

A critical consideration for researchers is its strong species specificity. BAY-678 is significantly less potent
against mouse and rat neutrophil elastase, limiting its use in standard rodent models unless the experiment

involves administering human HNE [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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